

Unambiguous Structure of Nardoaristolone B Confirmed by X-ray Crystallography: A Comparative Guide

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Compound of Interest

Compound Name: *Nardoaristolone B*

Cat. No.: *B12396786*

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The definitive three-dimensional structure of **Nardoaristolone B**, a sesquiterpenoid from *Nardostachys chinensis*, has been unequivocally established by single-crystal X-ray crystallography. This guide provides a comparative overview of this powerful analytical technique against other methods, presents the key crystallographic data for **Nardoaristolone B**, and details the experimental protocol for its structural determination.

Nardoaristolone B, a natural product with documented protective effects on cardiomyocytes, possesses a complex and unique fused ring system.^[1] Accurate determination of its stereochemistry and overall molecular architecture is crucial for understanding its biological activity and for guiding synthetic efforts. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide valuable insights into the connectivity and relative stereochemistry of a molecule, single-crystal X-ray crystallography remains the gold standard for unambiguous determination of its three-dimensional structure in the solid state.

A Comparative Look: X-ray Crystallography vs. NMR Spectroscopy

The choice of analytical technique for structure elucidation depends on several factors, including the nature of the compound and the level of detail required. Here, we compare X-ray crystallography with NMR spectroscopy, a primary alternative for the structural analysis of organic molecules.

Feature	Single-Crystal X-ray Crystallography	Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Phase	Crystalline Solid	Solution
Information Provided	Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry	Connectivity of atoms (through-bond and through-space), relative stereochemistry, dynamic information
Strengths	Unambiguous determination of absolute configuration; provides a static, high-resolution molecular structure.	Can study molecules in a more "natural" solution state; provides information on molecular dynamics and conformational flexibility.
Limitations	Requires a high-quality single crystal, which can be challenging to grow; the determined structure is of the molecule in a crystal lattice, which may not be identical to its conformation in solution.	Structure determination can be complex for large or highly symmetric molecules; primarily provides information on relative, not absolute, stereochemistry without additional experiments or chiral auxiliaries.
Throughput	Can be lower throughput due to the need for crystal growth and optimization.	Generally higher throughput as it does not require crystallization.

Crystallographic Data for Nardoaristolone B

The crystal structure of a synthetic sample of (–)-**Nardoaristolone B** has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 937135.^[2] The data provides a detailed picture of the molecule's geometry.

Parameter	Value
Chemical Formula	C ₁₄ H ₁₈ O ₂
Formula Weight	218.29
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions	a = 6.96 Å, b = 11.45 Å, c = 14.53 Å
Volume	1157.5 Å ³
Z	4
Density (calculated)	1.252 Mg/m ³
R-factor	Data not publicly available
CCDC Deposition Number	937135

Note: The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor generally indicates a better fit.

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of the crystal structure of **Nardoaristolone B** would have followed a protocol similar to the one outlined below for small organic molecules.

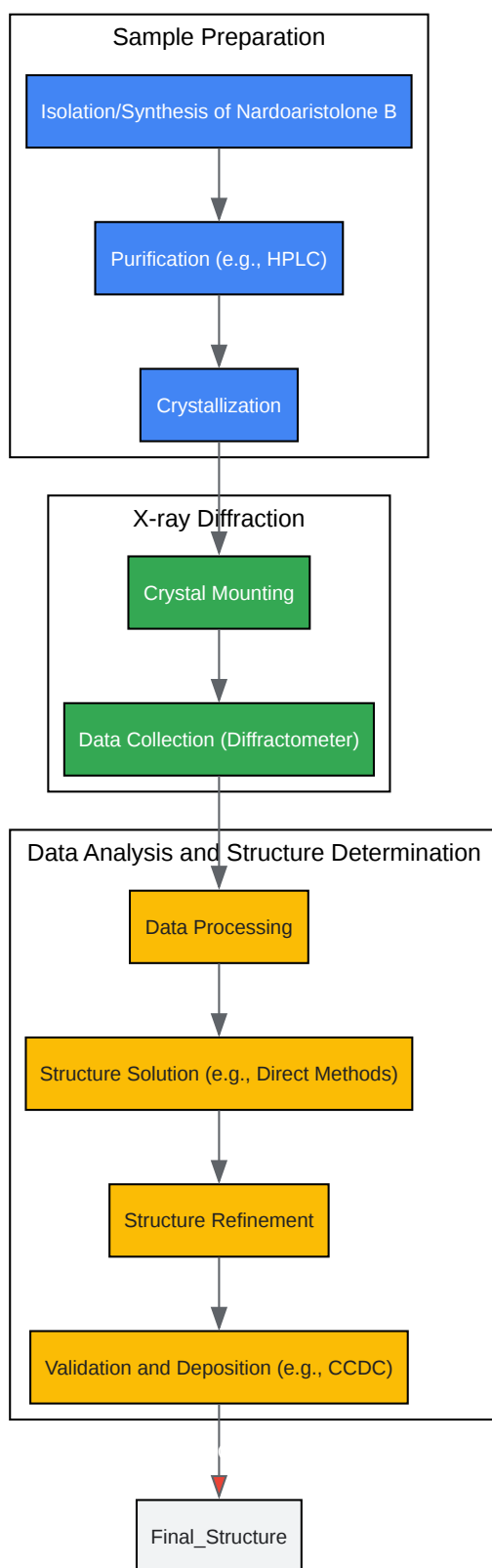
- **Crystallization:** High-purity **Nardoaristolone B** is dissolved in a suitable solvent or solvent mixture. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into the solution is employed to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).
- **Crystal Mounting and Data Collection:** A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage.

The mounted crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

- **Data Processing:** The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.
- **Structure Solution and Refinement:** The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial model is then refined against the experimental diffraction data to improve the fit. In this iterative process, the atomic positions, and their thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.
- **Structure Validation and Deposition:** The final refined structure is validated to ensure its chemical and crystallographic reasonability. The crystallographic data is then typically deposited in a public database like the Cambridge Structural Database (CSD) to make it available to the scientific community.

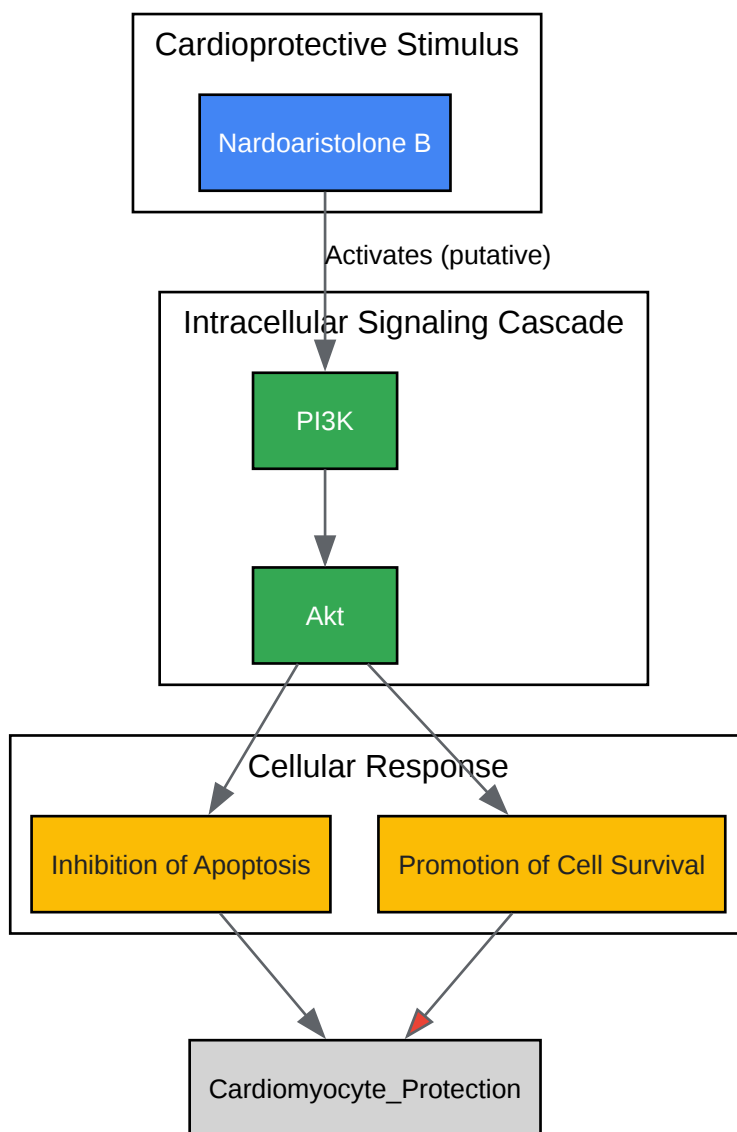
Visualizing the Workflow and Biological Context

To better understand the process and relevance of this structural work, the following diagrams illustrate the experimental workflow and a relevant biological signaling pathway.



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Figure 1. Experimental workflow for the structure elucidation of **Nardoaristolone B** by X-ray crystallography.



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Figure 2. A putative cardioprotective signaling pathway potentially activated by **Nardoaristolone B**.

In conclusion, while various analytical methods contribute to the characterization of natural products, single-crystal X-ray crystallography provides the ultimate, unambiguous evidence of the three-dimensional molecular structure of **Nardoaristolone B**. This detailed structural information is invaluable for the scientific community, enabling further research into its biological mechanisms and potential therapeutic applications.

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